molecular formula C18H14FN3OS B2791081 N-(2-fluorophenyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide CAS No. 1203065-29-5

N-(2-fluorophenyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide

Cat. No.: B2791081
CAS No.: 1203065-29-5
M. Wt: 339.39
InChI Key: ZQFRXOIQEXWKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H14FN3OS and its molecular weight is 339.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c19-14-8-4-5-9-15(14)22-17(23)11-24-18-10-16(20-12-21-18)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFRXOIQEXWKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide, with the CAS number 1203065-29-5, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14FN3OSC_{18}H_{14}FN_{3}OS, with a molecular weight of 339.4 g/mol. The compound features a fluorophenyl group, a thioacetamide moiety, and a phenylpyrimidine scaffold, which may contribute to its bioactivity.

This compound has been studied for its potential interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, derivatives with similar structures have shown inhibitory effects on carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE) .
  • Anti-inflammatory Activity : Compounds related to this structure have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
  • Antimicrobial Properties : Research indicates that similar pyrimidine derivatives exhibit antimicrobial activity against various bacterial strains, suggesting that this compound may also possess such properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of electron-withdrawing or electron-donating groups on the pyrimidine ring significantly affects the compound's potency against specific targets like COX enzymes or AChE .
  • Thio Group Influence : The presence of the thioacetamide moiety enhances interaction with biological targets, potentially increasing affinity and selectivity .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Inhibition Studies : A study demonstrated that related compounds exhibited IC50 values comparable to established drugs against hCA I and hCA II, indicating significant enzyme inhibition potential .
  • Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models showed that pyrimidine derivatives could reduce inflammation effectively, with ED50 values suggesting comparable efficacy to indomethacin .
  • Antimicrobial Evaluation : A series of pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria, revealing promising antibacterial activity that could be attributed to structural similarities with this compound .

Data Summary

PropertyValue
Molecular FormulaC18H14FN3OS
Molecular Weight339.4 g/mol
CAS Number1203065-29-5
Potential ActivitiesEnzyme inhibition, anti-inflammatory, antimicrobial

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity : Recent studies have identified pyrimidine derivatives, including N-(2-fluorophenyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide, as promising candidates for antiviral therapies. The compound's structure allows it to interact with viral polymerases, which are crucial for viral replication. This interaction could potentially inhibit the replication of viruses such as influenza, addressing the growing concern of drug resistance due to viral mutations .
  • Cancer Research : The compound has also been evaluated for its potential as an anticancer agent. Research indicates that certain pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. This compound's ability to modulate these pathways may contribute to its effectiveness in cancer therapy .
  • Neuropharmacological Effects : There is emerging interest in the neuropharmacological properties of this compound. Its structural features suggest potential interactions with neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases or psychiatric disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. For instance, the use of phenylboronic acid and palladium catalysts has been noted in synthetic routes leading to similar compounds .

Synthesis StepReagents UsedConditions
Step 1Phenylboronic acid, Pd(OAc)₂Reflux under nitrogen atmosphere
Step 2Na₂CO₃ (base)Solvent extraction with CH₂Cl₂
Step 3Column chromatographyPurification of final product

Case Studies

  • Influenza Treatment : A study published in Nature explored the efficacy of pyrimidine derivatives against influenza virus strains. The research highlighted that compounds structurally similar to this compound exhibited significant antiviral activity by disrupting polymerase function .
  • PLK4 Inhibition : Another investigation focused on the design of novel inhibitors targeting Polo-like kinase 4 (PLK4), a key regulator in cell division. The study demonstrated that derivatives of pyrimidine compounds could effectively inhibit PLK4 activity, suggesting a pathway for cancer treatment development involving this compound .

Q & A

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from halogenated pyrimidine precursors and fluorophenyl-thioacetamide intermediates. Key steps include:

  • Nucleophilic substitution : Reacting a 4-chloro-6-phenylpyrimidine derivative with a thiol-containing fluorophenylacetamide under alkaline conditions (e.g., K₂CO₃ in DMF) .
  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiol couplingK₂CO₃, DMF, 70°C65–75>95%
PurificationCH₂Cl₂/MeOH (50:1)7098%

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl aromatic protons at δ 7.1–7.5 ppm; pyrimidine C=S at δ 170–175 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₄FN₃OS: 348.0912) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What solvent systems are recommended for purification, and how do they impact yield?

  • Recrystallization : Ethanol/water (7:3 v/v) achieves >90% purity but may reduce yield (60–70%) due to solubility limitations .
  • Column chromatography : CH₂Cl₂/MeOH gradients (95:5 to 85:15) improve yield (75–85%) but require careful solvent removal to prevent degradation .

Advanced Research Questions

Q. How can discrepancies in bioactivity data across studies be resolved, particularly for kinase inhibition assays?

Contradictions often arise from assay conditions or target specificity. Methodological solutions include:

  • Standardized protocols : Use ATP concentration fixed at 10 μM and pre-incubate enzymes with inhibitors for 30 minutes .
  • Selectivity profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) to identify off-target effects .
  • Dose-response curves : Calculate IC₅₀ values in triplicate using Hill slope analysis to minimize variability .

Q. What strategies can enhance the selectivity of this compound for specific biological targets (e.g., cancer-related kinases)?

Structural modifications guided by computational modeling:

  • Substituent optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C6 position to improve ATP-binding pocket interactions .
  • Steric hindrance : Replace the 2-fluorophenyl group with bulkier substituents (e.g., 2,4-difluorophenyl) to reduce off-target binding .
  • In vitro validation : Test derivatives against isogenic cell lines (e.g., wild-type vs. mutant EGFR) to confirm selectivity .

Q. How can conflicting computational vs. experimental binding affinity data be addressed?

Discrepancies may stem from force field inaccuracies or solvation effects. Mitigation approaches:

  • Enhanced sampling MD simulations : Run 100+ ns molecular dynamics (AMBER/CHARMM) to account for protein flexibility .
  • Free energy perturbation (FEP) : Calculate ΔΔG values for ligand-protein complexes to improve affinity predictions .
  • Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) at 25°C .

Q. Table 2: Key Challenges and Methodological Solutions

ChallengeMethodological SolutionReference
Low synthetic yieldOptimize solvent (DMF → DMSO) and temperature (70°C → 80°C)
Off-target activityIntroduce C6-CF₃ group to enhance selectivity
Purity <95%Dual purification (column + recrystallization)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.